molecular formula C36H61N5O6 B1164759 N-Dodecanoyl-NBD-L-threo-sphingosine

N-Dodecanoyl-NBD-L-threo-sphingosine

Cat. No.: B1164759
M. Wt: 660
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Sphingolipids as Fundamental Signaling Molecules and Membrane Constituents

Sphingolipids are a class of essential lipids found in the membranes of all eukaryotic cells. nih.govnih.gov Structurally, they are characterized by a sphingoid base backbone, such as sphingosine (B13886), which is N-acylated to form ceramide, the central hub of sphingolipid metabolism. nih.gov From ceramide, a diverse array of more complex sphingolipids are synthesized, including sphingomyelin (B164518) and various glycosphingolipids. wordpress.comyoutube.com

These molecules serve dual, critical functions. As structural components, they are integral to the formation and stability of cellular membranes, particularly the plasma membrane. nih.gov They are known to associate with cholesterol to form ordered, liquid-ordered domains known as lipid rafts. nih.gov These specialized microdomains act as platforms to concentrate or exclude specific proteins, thereby organizing and facilitating cellular signaling events. nih.gov

Beyond their structural role, sphingolipids and their metabolites are potent bioactive signaling molecules that regulate a wide range of fundamental cellular processes. nih.govnih.govwordpress.com For instance, ceramide has been implicated in cellular stress responses, cell cycle arrest, and apoptosis, while sphingosine and its phosphorylated product, sphingosine-1-phosphate, are involved in cell growth, proliferation, and migration. nih.gov The intricate balance and metabolic flux within the sphingolipid network are therefore critical for maintaining cellular homeostasis. nih.gov

The Role of Fluorescent Lipid Analogs in Unraveling Cellular Processes

Investigating the precise location, movement (trafficking), and fate of lipids within the complex, dynamic environment of a living cell presents a significant challenge. Fluorescent lipid analogs are powerful tools designed to overcome this obstacle. nih.govbroadpharm.com These molecules consist of a lipid structure of interest covalently attached to a fluorophore—a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. broadpharm.commdpi.com

By introducing these fluorescent mimics into living cells, researchers can use advanced techniques like fluorescence microscopy to directly visualize their distribution and transport between different cellular organelles in real-time. nih.govnih.gov This has been instrumental in mapping the pathways of lipid metabolism and transport, such as the movement of lipids from their site of synthesis in the endoplasmic reticulum to other destinations like the Golgi apparatus and the plasma membrane. nih.govresearchgate.net

The choice of fluorophore is critical. The nitrobenzoxadiazole (NBD) group is a small and relatively unobtrusive fluorescent tag that has been widely used for labeling lipids. mdpi.comresearchgate.net A key advantage of the NBD fluorophore is that its fluorescence emission is highly sensitive to the polarity of its local environment. mdpi.comnih.gov This property allows researchers to not only track the location of the lipid but also to gain insights into the biophysical properties of the membrane environment it inhabits. mdpi.com

Genesis and Rationale for Utilizing N-Dodecanoyl-NBD-L-threo-sphingosine as a Research Tool

This compound is a synthetic, fluorescent analog of ceramide. Its design is a deliberate combination of three key components, each chosen for a specific research purpose:

Sphingosine Backbone: This provides the fundamental structure that allows the molecule to be recognized and processed within the cell's sphingolipid metabolic pathways.

N-Dodecanoyl (C12) Acyl Chain: This 12-carbon fatty acid chain makes the molecule sufficiently lipid-like to insert into cellular membranes and interact with the enzymes and transport proteins that handle natural ceramides (B1148491).

NBD Fluorescent Probe: The NBD group is attached to the amino group of the sphingosine backbone. As described previously, this fluorophore allows for the visualization and tracking of the molecule within the cell. researchgate.netresearchgate.net Its environmental sensitivity provides additional data on the membrane domains the molecule traverses or resides in. mdpi.comnih.gov

This compound is therefore used as a reporter molecule to study the intracellular trafficking and metabolism of short-chain ceramides. thermofisher.com Researchers can introduce it to living cells and monitor its journey to various compartments, most notably the Golgi apparatus, providing a visual readout of ceramide transport mechanisms. thermofisher.com

PropertyData
Chemical Name N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl-L-threo-sphingosine
Abbreviation C12-NBD-L-threo-Ceramide
Molecular Formula C36H61N5O5
Molecular Weight 647.9 g/mol
Fluorescence Excitation ~467 nm
Fluorescence Emission ~538 nm
Appearance Orange Solid

Table 1: Physicochemical and Spectroscopic Properties of this compound. This interactive table summarizes the key characteristics of the compound.

Stereochemical Considerations: Significance of the L-threo Configuration in Biological Mimicry

The stereochemistry of the sphingosine backbone is of paramount importance for its biological activity. In mammalian cells, the naturally occurring sphingoid bases have the D-erythro configuration. Consequently, enzymes involved in sphingolipid metabolism, such as ceramidases and ceramide synthases, have evolved to be highly specific for this natural stereoisomer. nih.gov

This compound, by contrast, possesses the unnatural L-threo configuration. nih.gov This stereochemical difference is not trivial; it renders the molecule a poor substrate for many of the enzymes that metabolize natural D-erythro-ceramides. The rationale for using this specific stereoisomer is often as a scientific control.

By comparing the cellular fate of the L-threo isomer with its natural D-erythro counterpart, researchers can dissect which transport and metabolic processes are stereospecific. For example, if a transport protein moves both isomers equally well, it suggests the recognition site is not sensitive to the stereochemistry of the sphingoid base. Conversely, if an enzyme metabolizes only the D-erythro form, it confirms the enzyme's stereoselectivity. Furthermore, some unnatural stereoisomers, like L-threo-sphingosine, have been found to act as inhibitors of certain cellular enzymes, such as specific isoforms of Protein Kinase C, providing another avenue for their use as pharmacological tools in research. nih.gov

FeatureD-erythro-Sphingosine (Natural)L-threo-Sphingosine (Unnatural)
Occurrence The predominant stereoisomer in mammalian cells.Not naturally occurring in significant amounts in mammals.
Metabolic Fate Readily metabolized by enzymes of the sphingolipid pathway.Generally a poor substrate for metabolic enzymes.
Research Use As a fluorescent analog, it mimics the fate of natural ceramide.Used as a negative control to test for stereospecificity.
Other Activity Precursor for key signaling molecules.Can act as an inhibitor of certain enzymes, like Protein Kinase C. nih.gov

Table 2: A Comparative Overview of Natural and Unnatural Sphingosine Stereoisomers. This interactive table highlights the critical differences that inform their respective uses in biological research.

Properties

Molecular Formula

C36H61N5O6

Molecular Weight

660

Appearance

Unit:100ugPurity:98+%Physical solid

Synonyms

N-C12:0-NBD-Ceramide;  N-C12:0-NBD-L-threo-Sphingosine

Origin of Product

United States

Synthesis and Derivatization Strategies for Academic Research Applications

Methodologies for the Chemical Synthesis of N-Dodecanoyl-NBD-L-threo-sphingosine Analogs

The synthesis of analogs of this compound involves multi-step chemical processes that require precise control over stereochemistry. A common strategy begins with a chiral precursor, often derived from amino acids like L-serine, to establish the correct stereochemistry at the C2 and C3 positions of the sphingoid backbone.

One synthetic approach involves the reaction of an L-serine-derived aldehyde with organometallic reagents. For instance, treating an L-serine-derived aldehyde, such as Garner's aldehyde, with specific 1-alkenyl-ethyl-zinc reagents can predominantly yield the unnatural threo-(syn-) isomers. researchgate.net This diastereoselectivity is crucial for producing the L-threo backbone required for the target molecule.

Subsequent steps involve the introduction of the long-chain alkyl portion, often accomplished through olefin cross-metathesis reactions. mdpi.com This allows for the construction of the characteristic long aliphatic tail of the sphingoid base. The final steps typically involve deprotection of protecting groups used during the synthesis, followed by N-acylation with the desired fatty acid (dodecanoic acid in this case) and attachment of the NBD fluorophore.

Approaches for Introducing the NBD Fluorophore and Dodecanoyl Acyl Chain for Specific Research Objectives

The introduction of the NBD fluorophore and the dodecanoyl acyl chain are key derivatization steps that impart the probe's functionality.

NBD Fluorophore Introduction: The NBD group is a small, environmentally sensitive fluorophore commonly used to label lipids. Its attachment is typically achieved by reacting the free amino group of the sphingoid base with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F). This reaction is usually performed under basic conditions to facilitate the nucleophilic aromatic substitution. The choice of an NBD group attached to the acyl chain (ω-NBD) is common for tracking lipid metabolism, as it can be converted by multiple enzymes in a pathway. caymanchem.combiologists.com

Dodecanoyl Acyl Chain Introduction: The dodecanoyl (C12) acyl chain is introduced via an acylation reaction at the C2 amino group of the sphingoid base. This is typically accomplished by reacting the sphingoid base with dodecanoyl chloride or an activated form of dodecanoic acid, such as an N-hydroxysuccinimide (NHS) ester. The use of a shorter acyl chain like dodecanoyl can alter the probe's physical properties and its metabolic processing compared to endogenous long-chain ceramides (B1148491).

These fluorescent sphingolipids are often prepared as complexes with bovine serum albumin (BSA) for effective delivery to living cells in culture. thermofisher.com The resulting probes, such as NBD C6-ceramide, are used to monitor the flux of ceramide through metabolic pathways in the Golgi apparatus, allowing for the simultaneous measurement of enzymes like sphingomyelin (B164518) synthase and glucosylceramide synthase. nih.gov

Strategies for Stereoselective Synthesis of L-threo-Sphingoid Bases for Probe Development

Achieving the correct stereochemistry is a fundamental challenge in the synthesis of sphingoid bases. The L-threo configuration (2S, 3S) is an unnatural isomer of the more common D-erythro (2S, 3R) sphingosine (B13886).

Key strategies for stereoselective synthesis include:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-serine, to set the stereocenter at the C2 position. The stereochemistry at C3 is then controlled in a subsequent reaction step. researchgate.net

Asymmetric Induction: These methods create the chiral centers during the synthesis using chiral catalysts or auxiliaries. For example, asymmetric aldol reactions can be employed to set the desired stereochemistry.

Substrate-Controlled Reactions: The stereochemical outcome of a reaction can be directed by the existing stereocenters in the substrate molecule. For instance, the diastereoselective reduction of a ketone precursor can be controlled to favor the threo isomer.

A notable method for generating threo isomers involves reacting an L-serine-derived aldehyde with 1-alkenyl-ethyl-zinc, which has been shown to produce a high diastereomeric excess of the desired syn (threo) product. researchgate.net Another approach might involve enzymatic synthesis. For example, L-Threonine aldolase has been engineered to improve its Cβ stereoselectivity for producing L-threo phenylserine derivatives, demonstrating the potential of biocatalysis in achieving specific stereoisomers. nih.gov

Table 1: Comparison of Synthetic Strategies for Sphingoid Bases

Strategy Starting Material Example Key Reaction Stereochemical Control Typical Product
Chiral Pool Synthesis L-Serine Organometallic addition to aldehyde Pre-existing C2 stereocenter directs C3 formation L-threo or D-erythro isomers
Asymmetric Induction Achiral precursors Asymmetric aldol reaction Chiral catalyst or auxiliary Enantiomerically enriched sphingoid bases
Olefin Cross-Metathesis Truncated sphingoid base Grubbs' catalyst-mediated reaction E/Z selectivity of the double bond Sphingoid bases with varied chain lengths
Biocatalysis Aldehyde and Glycine Engineered Aldolase Enzyme active site Specific stereoisomers (e.g., L-threo)

Production of Analogous Fluorescent Sphingolipids for Comparative Research

To understand the specific roles and behaviors of different sphingolipids, researchers synthesize a variety of fluorescent analogs for comparative studies. These analogs can differ in the type of fluorophore, the length of the acyl chain, or the structure of the sphingoid base.

Fluorophore Variation: Besides NBD, other fluorophores like BODIPY (boron-dipyrromethene) are used. BODIPY dyes offer advantages such as higher fluorescence quantum yields, greater photostability, and distinct spectroscopic properties compared to NBD. thermofisher.com The choice of fluorophore can impact the biophysical properties of the resulting lipid analog and its suitability for different imaging applications.

Acyl Chain Variation: Analogs are synthesized with varying acyl chain lengths (e.g., C6-NBD-ceramide, C12-NBD-ceramide) to mimic the diversity of natural ceramides. These variations can influence the lipid's partitioning into different membrane domains and its recognition by metabolic enzymes.

Structural Base Variation: Synthesis of analogs of other sphingolipids, such as sphingomyelin and glucosylceramide, allows for the direct tracking of these more complex molecules. For example, cells can be treated with NBD-C6-ceramide, which is then metabolized into fluorescent NBD-glucosylceramide and NBD-sphingomyelin, enabling the study of their distinct trafficking pathways. nih.gov Furthermore, "clickable" sphingolipid analogs containing azide or alkyne groups have been developed. These probes can be incorporated into cellular lipids and then tagged with a fluorophore via click chemistry, offering another versatile method for tracking sphingolipid metabolism. biologists.com

This comparative approach, using a toolbox of different fluorescent probes, is essential for dissecting the complex and interconnected pathways of sphingolipid metabolism and transport.

Table 2: Examples of Fluorescent Sphingolipid Analogs for Comparative Research

Analog Name Fluorophore Acyl Chain Sphingoid Base Primary Research Use
C6-NBD-Ceramide NBD C6 (Hexanoyl) D-erythro-Sphingosine Golgi staining, tracking conversion to complex sphingolipids nih.gov
BODIPY FL C5-Ceramide BODIPY FL C5 (Pentanoyl) D-erythro-Sphingosine Golgi staining, higher photostability than NBD thermofisher.com
This compound NBD C12 (Dodecanoyl) L-threo-Sphingosine Studying stereoisomer-specific interactions and metabolism
ω-NBD Sphingosine NBD (Attached to ω-carbon) D-erythro-Sphingosine Monitoring sphingosine kinase activity caymanchem.com
NBD-Glucosylceramide NBD C6 (Hexanoyl) D-erythro-Sphingosine Tracking glycosphingolipid trafficking
NBD-Sphingomyelin NBD C6 (Hexanoyl) D-erythro-Sphingosine Tracing endocytosis pathways thermofisher.com

Biophysical Principles and Interactions in Model and Biological Membranes

Photophysical Characteristics of the NBD Fluorophore within Lipid Environments

The NBD group is a small, environmentally sensitive fluorophore that exhibits significant changes in its fluorescence properties in response to the polarity of its surroundings. nih.gov This sensitivity makes it an excellent probe for investigating the microenvironment of lipid membranes. researchgate.net When incorporated into a lipid, such as in N-Dodecanoyl-NBD-L-threo-sphingosine, the NBD moiety's fluorescence provides detailed information about its location and the physical state of the surrounding lipid matrix.

The fluorescence of the NBD group is notably weak in aqueous solutions but increases significantly upon partitioning into a hydrophobic environment like a lipid bilayer. researchgate.netnih.gov This enhancement in fluorescence intensity is accompanied by a blue shift in the emission maximum as the polarity of the solvent decreases. nih.gov For instance, the emission maximum of NBD-labeled lipids can shift to shorter wavelengths when moving from a polar solvent to a nonpolar one, reflecting the change in the dielectric constant of the medium. evidentscientific.com The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its environment. nih.gov

The photophysical behavior of the NBD fluorophore is also influenced by its specific location within the membrane. For instance, the spectroscopic response of an NBD group attached to the acyl chain of a lipid is opposite to that of one attached to the headgroup during a gel-to-fluid phase transition. nih.gov This is because the acyl chain-labeled NBD moves towards the membrane surface, while the headgroup-labeled NBD becomes more deeply embedded in the bilayer. nih.gov

A phenomenon known as red-edge excitation shift (REES) has been observed for NBD-lipids in membrane environments. researchgate.netnih.gov REES is a shift in the fluorescence emission maximum to longer wavelengths when the excitation wavelength is set at the red edge of the absorption spectrum. researchgate.net While initially interpreted as being due to restricted solvent mobility around the fluorophore, recent studies suggest that the heterogeneous transverse location of the NBD probe within the membrane is the primary origin of this effect. researchgate.netnih.gov

Table 1: Photophysical Properties of NBD in Different Environments

Property Environment Observation Reference
Fluorescence Intensity Aqueous (Polar) Weak researchgate.netnih.gov
Lipid Bilayer (Hydrophobic) Strong Enhancement researchgate.netnih.gov
Emission Maximum Decreasing Polarity Blue Shift nih.gov
Fluorescence Lifetime Decreasing Polarity Increases nih.gov

| Red-Edge Excitation Shift (REES) | Lipid Bilayers | ~16 nm shift observed | researchgate.netnih.gov |

Integration and Orientation of this compound in Lipid Bilayers

The integration and orientation of this compound within a lipid bilayer are crucial for interpreting the fluorescence data it provides. Molecular dynamics simulations and experimental techniques like fluorescence quenching have provided insights into the localization of NBD-labeled lipids.

Studies have shown that the NBD group of NBD-labeled lipids tends to localize in the interfacial region of the membrane, near the glycerol backbone and carbonyl groups of the phospholipids (B1166683). nih.gov The nitro group of the NBD moiety is typically oriented towards the aqueous interface. nih.gov This location is relatively broad, meaning the probe can sample a range of environments within the bilayer's headgroup region. nih.gov

The orientation of the sphingosine (B13886) backbone itself is also a key factor. Solid-state NMR studies on sphingomyelin (B164518), a related sphingolipid, have shown that the amide group, which is also present in this compound, has a specific orientation that is minimally affected by the presence of cholesterol, although the ordering of the molecule increases significantly. nih.gov The geometry of the double bond in the sphingosine base also influences the structural properties of the bilayer. nih.gov

Fluorescence quenching assays using agents like dithionite can be employed to determine the transmembrane distribution of NBD-labeled lipids. biorxiv.org Dithionite is a water-soluble quencher that reduces the NBD fluorophore, rendering it non-fluorescent. nih.gov Because it is generally membrane-impermeable, it can be used to selectively quench the fluorescence of NBD probes in the outer leaflet of a vesicle, allowing for the determination of the probe's distribution between the inner and outer leaflets. biorxiv.orgnih.gov However, the permeability of dithionite can be pH-dependent, a factor that must be considered in such experiments. nih.gov

Influence of Fluorescent Lipid Analogs on Membrane Structure and Dynamics

While fluorescent lipid analogs are invaluable tools, it is important to recognize that their introduction into a membrane can perturb the native structure and dynamics of the bilayer. The NBD group, though relatively small, is still a foreign moiety that can affect lipid packing and fluidity. nih.gov

The extent of this perturbation depends on the concentration of the probe and the specific location of the NBD group. nih.gov At high concentrations (e.g., ~6 mol%), significant effects on the membrane have been observed. nih.gov However, at the lower concentrations typically used in experiments (~1 mol% or less), the perturbation is generally milder. nih.gov

The presence of NBD-labeled lipids can influence the thermotropic behavior of lipid bilayers, leading to shifts in the phase transition temperature and a loss of cooperativity. nih.gov Molecular dynamics simulations have shown that the disordering effect of an NBD group attached to a shorter acyl chain (C6-NBD-PC) is more localized compared to one attached to a longer chain (C12-NBD-PC), which distributes the perturbation more uniformly among neighboring lipids. nih.gov

Fluorescence recovery after photobleaching (FRAP) is a technique used to measure the lateral diffusion of membrane components and can reveal differences in the dynamics of various NBD-labeled lipids. nih.gov Such studies have shown that the organization and dynamics of different NBD-labeled lipids can vary significantly within the same membrane. nih.gov

Investigating Lipid-Protein Interactions Using NBD-Labeled Sphingolipids in Membrane Systems

NBD-labeled sphingolipids, including this compound, are powerful tools for studying the interactions between lipids and membrane proteins. researchgate.net The changes in the fluorescence properties of the NBD probe upon protein binding can provide information about the binding event and the nature of the interaction.

These fluorescent analogs can be used in binding assays to characterize the affinity of a protein for a specific lipid. researchgate.net For example, NBD-derivatized lipid probes have been used to study the binding of lipid ligands to CD1 proteins, which are involved in presenting lipid antigens to T cells. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is another powerful technique that can be employed with NBD-labeled lipids to study lipid-protein interactions. nih.govnih.gov In a FRET experiment, energy is transferred non-radiatively from an excited donor fluorophore (like NBD) to a suitable acceptor fluorophore on a protein. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for measuring proximity. nih.govyoutube.com By labeling either the lipid or the protein with an appropriate FRET partner, the association and dissociation of lipid-protein complexes can be monitored in real-time. nih.gov

The use of NBD-labeled sphingolipids has been instrumental in elucidating the role of various proteins in sphingolipid metabolism and transport. researchgate.netnih.gov For instance, the internalization and intracellular trafficking of NBD-labeled sphingolipids can be tracked using fluorescence microscopy, providing insights into the proteins and pathways involved in these processes. nih.gov

Applications in Cellular Lipid Metabolism Research

Tracing Intracellular Sphingolipid Uptake and Transport Mechanisms

A primary application of N-Dodecanoyl-NBD-L-threo-sphingosine is to trace the journey of sphingolipids from the plasma membrane to various intracellular compartments. Researchers introduce the fluorescent analog to cells in culture, where it is taken up and begins its transit through the endocytic pathway. nih.gov By using fluorescence microscopy, often in conjunction with markers specific to certain organelles, scientists can observe the real-time movement and accumulation of the NBD-labeled lipid.

Studies have shown that after being introduced to cells, fluorescent ceramide analogs can be rapidly transferred to the cells. pnas.org The subsequent distribution of the fluorescent signal reveals the transport pathways. For instance, a fluorescent ceramide analog, C6-NBD-ceramide, was initially observed to accumulate in the mitochondria of Chinese hamster fibroblasts. Following a temperature shift to 37°C, intense fluorescence appeared in the Golgi apparatus, and later, the plasma membrane became labeled. pnas.org This progression allows for the detailed mapping of sphingolipid transport routes, which are crucial for maintaining the compositional integrity of different cellular membranes. nih.gov The use of such probes helps elucidate the mechanisms of endocytosis and the subsequent sorting of lipids to their final destinations. nih.gov

Key Research Findings on Sphingolipid Transport:

ObservationOrganelle(s) InvolvedImplication
Initial uptake of fluorescent ceramideMitochondriaSuggests an initial, rapid association with mitochondrial membranes. pnas.org
Subsequent accumulationGolgi apparatusHighlights the central role of the Golgi in processing and sorting sphingolipids. pnas.orgnih.gov
Final destinationPlasma membraneDemonstrates the completion of the transport pathway for newly synthesized complex sphingolipids. pnas.org

Elucidation of Sphingolipid Metabolic Pathways via this compound Conversions

Once inside the cell, this compound does not remain static. It is recognized by the cell's metabolic machinery and converted into more complex sphingolipids. By extracting and analyzing the lipids from cells at different time points, researchers can identify the fluorescent metabolites and thus delineate the active metabolic pathways. pnas.org This approach has been fundamental in confirming that fluorescent ceramide precursors are utilized in standard sphingolipid biosynthesis pathways, making them valid tools for correlating metabolism with intracellular distribution. pnas.org

A key metabolic fate of ceramide analogs within the cell is their conversion to fluorescent versions of sphingomyelin (B164518) (SM) and glucosylceramide (GlcCer). pnas.orgresearchgate.net In studies using Chinese hamster fibroblasts, after incubation with C6-NBD-ceramide, up to 90% of the cell-associated fluorescence was eventually recovered as NBD-labeled sphingomyelin and NBD-labeled glucosylceramide. pnas.org This conversion is significant because it occurs in the Golgi apparatus, the primary site for the synthesis of these complex sphingolipids. nih.gov

However, the stereochemistry of the sphingosine (B13886) backbone plays a crucial role in determining the metabolic products. While D-erythro ceramide (the natural form) is readily converted to both sphingomyelin and glucosylceramide, the L-threo isomer shows a different pattern. Research has demonstrated that L-threo-ceramide is a substrate for sphingomyelin synthase, leading to the formation of L-threo-NBD-sphingomyelin, but it is not metabolized to glucosylceramide. nih.govplu.mx

Metabolic Products of Ceramide Analogs:

Precursor AnalogMetabolic Product(s)Key Enzyme(s)
C6-NBD-Ceramide (D-erythro)NBD-Sphingomyelin, NBD-GlucosylceramideSphingomyelin Synthase, Glucosylceramide Synthase pnas.orgnih.gov
This compoundNBD-SphingomyelinSphingomyelin Synthase nih.govplu.mx

The use of different stereoisomers of fluorescent sphingolipids has been instrumental in probing the specificity of the enzymes involved in their metabolism. Natural sphingolipids exist in the D-erythro configuration. nih.gov Comparative studies have revealed that the enzymes of the sphingolipid biosynthetic pathway exhibit distinct stereospecificity.

Specifically, dihydroceramide (B1258172) synthase can acylate L-threo-sphinganine, but not the L-erythro enantiomer. nih.govplu.mx Furthermore, while L-threo-ceramide is converted to sphingomyelin, it is not a substrate for glucosylceramide synthase. nih.gov In contrast, the naturally occurring D-erythro-ceramide is readily converted into both sphingomyelin and glucosylceramide. This differential metabolism provides a powerful method to isolate and study specific metabolic routes. For example, using the L-threo isomer allows researchers to focus specifically on the sphingomyelin synthesis pathway without the confounding variable of glucosylceramide production. nih.gov The synthetic L-threo-stereoisomer, also known as safingol, has also been studied for its distinct biological activities, such as the inhibition of protein kinase C. nih.gov

Assessment of Enzyme Activity within Sphingolipid Metabolism utilizing Fluorescent Substrates

Fluorescent lipid analogs like this compound are excellent substrates for assays designed to measure the activity of specific enzymes in the sphingolipid pathway. nih.gov These assays offer a sensitive and often continuous method to monitor enzyme kinetics, screen for inhibitors, and characterize enzyme function in cell extracts or purified systems. patsnap.comthermofisher.com The principle of these assays is that the enzymatic conversion of the substrate results in a change in the fluorescence signal, which can be measured over time. nih.gov

For example, a fluorescent assay for ceramide synthases (CerS), a family of enzymes that catalyze the formation of ceramide, has been developed using NBD-labeled sphinganine (B43673) as a substrate. nih.gov This assay was shown to be highly sensitive, capable of detecting endogenous CerS activity, and confirmed that the NBD-labeled substrate behaves similarly to the natural, unlabeled substrate. nih.gov Such assays circumvent the need for radioactive materials and are more accessible than mass spectrometry-based methods, facilitating research in areas like drug discovery. nih.govpatsnap.com

Probing the Role of Sphingolipids in Cellular Signaling Cascades (as a research tool)

Beyond their structural role in membranes, sphingolipids are critical signaling molecules that regulate a vast array of cellular processes, including cell growth, apoptosis, and differentiation. nih.govyoutube.com Fluorescent analogs are used as tools to investigate these complex signaling events. acs.org By introducing NBD-labeled ceramides (B1148491), researchers can track their localization to specific membrane domains, such as lipid rafts, and observe their interactions with signaling proteins. nih.gov

The metabolism of the fluorescent analog itself can be a key part of the signaling investigation. For instance, the conversion of ceramide to sphingosine-1-phosphate (S1P) is a critical step in a "sphingolipid rheostat" that balances cell fate decisions. While this compound is a ceramide analog, its downstream metabolites can be used to probe S1P-mediated signaling pathways. nih.gov The ability to visualize the location and metabolism of these lipid analogs provides insight into how sphingolipids contribute to the organization of signaling platforms and the regulation of cellular responses. nih.govnih.gov

Applications in Cellular Biology and Organelle Studies

Visualization and Analysis of Membrane Dynamics and Lipid Domains

N-Dodecanoyl-NBD-L-threo-sphingosine and similar fluorescent ceramide analogs are instrumental in studying the complex organization of cellular membranes. These probes have been pivotal in visualizing membrane microdomains, often referred to as lipid rafts, which are dynamic, sterol- and sphingolipid-enriched domains that serve as platforms for protein signaling and sorting.

Research has shown that fluorescently labeled sphingolipids are not homogenously distributed within the plasma membrane but rather segregate into distinct domains. nih.govnih.gov These domains are dependent on the underlying cytoskeleton and their organization can be perturbed by factors such as cholesterol depletion. nih.gov The use of high-resolution imaging techniques has enabled the characterization of these sphingolipid-enriched domains, revealing their size and distribution on the cell surface. nih.gov While the concept of lipid rafts has evolved, the use of fluorescent probes like NBD-labeled ceramides (B1148491) continues to be a key method for investigating the lateral heterogeneity of biological membranes. nih.gov

It is important to note that the fluorescent tag itself can sometimes influence the partitioning of the lipid analog within membrane phases. researchgate.net Nevertheless, these tools have provided crucial evidence for the existence and properties of lipid domains in live cells.

Characterization of Intracellular Lipid Trafficking Routes and Kinetics

A primary application of this compound is the tracing of intracellular lipid transport pathways. Once introduced to cells, these fluorescent ceramide analogs are metabolized and transported through various organelles, mimicking the fate of their natural counterparts.

The Golgi apparatus is a central sorting station for newly synthesized lipids and proteins. NBD-labeled ceramides, including this compound, are well-established markers for this organelle. thermofisher.comnih.gov Upon entering the cell, these fluorescent ceramide analogs are transported to the Golgi, where they serve as substrates for the synthesis of fluorescent sphingomyelin (B164518) and glucosylceramide. researchgate.netmdpi.com This specific accumulation allows for the vivid visualization of the Golgi complex in living cells.

The transport of these fluorescent lipids from the Golgi to their final destinations, such as the plasma membrane, can be monitored over time, providing kinetic data on the efficiency and regulation of the secretory pathway. semanticscholar.org Studies have shown that the transport of newly synthesized fluorescent sphingomyelin and glucosylceramide from the Golgi to the cell surface occurs with a half-time of approximately 20-30 minutes in Madin-Darby canine kidney (MDCK) cells. semanticscholar.org

Metabolism and Transport of NBD-Ceramide Analogs in the Golgi Apparatus
Cell TypeFluorescent AnalogPrimary Metabolites in GolgiTransport Half-Time to Plasma MembraneReference
MDCK IIC6-NBD-ceramideC6-NBD-sphingomyelin, C6-NBD-glucosylceramide~20-30 min semanticscholar.org
CHOC6-NBD-ceramideC6-NBD-sphingomyelinInhibited by Brefeldin A biologists.com
Human Sarcoma CellsC6-NBD-ceramideMetabolized to sphingomyelinNot specified nih.gov

This compound and its analogs are also valuable tools for dissecting the endocytic pathway. After internalization from the plasma membrane, these fluorescent lipids traffic through early and late endosomes, and can ultimately be delivered to lysosomes for degradation or recycling. nih.govresearchgate.net

Studies using fluorescent sphingolipid analogs have demonstrated that these lipids are internalized via endocytosis and are transported through various endosomal compartments. nih.gov The trafficking through these compartments can be distinguished using co-localization with specific markers and by employing inhibitors that block transport at distinct steps. nih.gov For instance, some fluorescent ceramide analogs have been shown to accumulate in lysosomes and endosomes. ub.edu The balance between sphingolipid metabolism and transport is crucial, as perturbations can lead to the accumulation of lipids in late endosomes and lysosomes, a hallmark of certain lipid storage diseases. researchgate.net The salvage pathway, which occurs in late endosomes and lysosomes, involves the breakdown of complex sphingolipids and the recycling of sphingosine (B13886). mdpi.com

The final destination for many newly synthesized sphingolipids is the plasma membrane, where they play crucial structural and signaling roles. Fluorescent ceramide analogs allow for the study of the delivery of these lipids to the cell surface and their subsequent dynamics within the plasma membrane.

The transport of fluorescent sphingomyelin and glucosylceramide from the Golgi to the plasma membrane is a key step in establishing the lipid composition of the cell surface. semanticscholar.org Once at the plasma membrane, the distribution of these lipids is not static. Techniques such as back-exchange with serum albumin can be used to quantify the amount of fluorescent lipid that has reached the plasma membrane and is accessible to the extracellular environment. biologists.com This method has been used to measure the kinetics of lipid recycling between intracellular compartments and the plasma membrane. biologists.com Furthermore, the activity of lipid transporters, or flippases, which can move lipids between the two leaflets of the plasma membrane, can be assayed using NBD-labeled lipids. researchgate.netnih.gov

Plasma Membrane Trafficking of NBD-Sphingolipid Analogs
Cell TypeFluorescent AnalogObservationMethodologyReference
BHKC6-NBD-glucosylceramideRecycling from intracellular organelles to the plasma membrane.Back-exchange assay biologists.com
MDCKC6-NBD-glucosylceramidePreferential delivery to the apical plasma membrane.Fluorescence microscopy and back-exchange semanticscholar.org
CHOC6-NBD-sphingomyelinTranslocation across the plasma membrane by a multidrug transporter.Inhibitor studies (cyclosporin A, PSC 833) biologists.com
YeastNBD-GlcCerReduced flippase activity upon sphingolipid synthesis inhibition.Flow cytometry-based lipid uptake assay researchgate.net

Organelle-Specific Accumulation and Redistribution Studies

A significant advantage of this compound is its ability to reveal the differential accumulation of sphingolipids within specific organelles. This has provided insights into the compartmentalization of lipid metabolism and the roles of different organelles in lipid homeostasis.

As previously mentioned, the most prominent site of accumulation for exogenously added NBD-ceramides is the Golgi apparatus. thermofisher.comnih.gov However, studies have also shown that under certain conditions, ceramide analogs can accumulate in other organelles, such as mitochondria. oup.com The accumulation of ceramides in mitochondria has been linked to the induction of autophagy and cell death. oup.com

The redistribution of these fluorescent lipids from their site of synthesis or initial accumulation can be tracked over time. For example, after synthesis in the Golgi, fluorescent sphingomyelin and glucosylceramide are redistributed to the plasma membrane. semanticscholar.org The specific targeting of these lipids to different plasma membrane domains (apical versus basolateral) in polarized epithelial cells has been a key area of investigation. semanticscholar.org

Investigating Vesicular Transport and Lipid Translocases

The movement of lipids between organelles is accomplished through both vesicular and non-vesicular transport mechanisms. This compound and its analogs have been instrumental in elucidating both of these processes.

Vesicular transport is responsible for the bulk flow of lipids and proteins through the secretory and endocytic pathways. The transport of fluorescent sphingolipids from the Golgi to the plasma membrane is a classic example of vesicular transport. semanticscholar.org This process is temperature-sensitive and can be blocked by inhibitors such as Brefeldin A, which disrupts the structure of the Golgi apparatus. biologists.com

In addition to vesicular transport, lipid translocases, also known as flippases, play a crucial role in moving lipids across the membrane bilayer. The activity of these transporters can be assayed using NBD-labeled lipids. researchgate.netnih.gov For instance, the inward translocation of NBD-labeled phospholipids (B1166683) and glucosylceramide from the outer to the inner leaflet of the plasma membrane is mediated by P4-ATPases. researchgate.net In some cases, multidrug resistance proteins have been shown to mediate the outward translocation of short-chain NBD-sphingolipids across the plasma membrane. biologists.com

Advanced Methodological Integrations in Research

Applications in Advanced Fluorescence Microscopy Techniques

The intrinsic fluorescence of the nitrobenzoxadiazole (NBD) group allows for the direct visualization and tracking of C12-NBD-sphingosine within cellular and model membrane systems. avantiresearch.com This has led to its widespread use in numerous advanced fluorescence microscopy techniques to elucidate the dynamics of lipid trafficking, membrane organization, and intercellular interactions.

Confocal Microscopy and Live-Cell Imaging

Confocal microscopy is a cornerstone technique for studying the subcellular localization and trafficking of lipids. The use of N-Dodecanoyl-NBD-L-threo-sphingosine in conjunction with confocal microscopy allows for high-resolution, three-dimensional imaging of its distribution within live cells. This enables researchers to monitor its uptake, transport through various organelles, and metabolism in real-time. ub.edu For instance, studies have successfully employed confocal microscopy to visualize the internalization of NBD-labeled lipids at the plasma membrane and their subsequent transport to intracellular compartments. nih.gov The technique provides a clear spatial resolution, allowing for the co-localization of the fluorescent lipid with specific organelle markers to map out its trafficking pathways. ub.edu

Live-cell imaging experiments using C12-NBD-sphingosine provide dynamic insights into cellular processes. By acquiring images over time, it is possible to track the movement of the fluorescent sphingolipid, revealing the kinetics and mechanisms of its transport. This approach has been instrumental in understanding how ceramide analogs are processed and distributed within the cell, contributing to the broader understanding of sphingolipid metabolism and its role in cellular signaling.

Fluorescence Recovery After Photobleaching (FRAP) for Diffusion Analysis

Fluorescence Recovery After Photobleaching (FRAP) is a powerful technique used to measure the lateral diffusion of fluorescently labeled molecules within a membrane. In a typical FRAP experiment, a specific region of interest in a membrane containing this compound is irreversibly photobleached using a high-intensity laser beam. The subsequent recovery of fluorescence in the bleached area is monitored over time as unbleached fluorescent molecules diffuse into the region.

The rate of fluorescence recovery is directly related to the diffusion coefficient of the fluorescent lipid, providing quantitative data on its mobility within the membrane. This information is crucial for understanding membrane fluidity and the organization of different membrane domains. By analyzing the FRAP data, researchers can determine the fraction of mobile and immobile lipids, offering insights into the interactions of the fluorescent sphingolipid with other membrane components.

Förster Resonance Energy Transfer (FRET) for Molecular Proximity and Distribution

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically within 1-10 nanometers). This technique is exquisitely sensitive to the distance between the donor and acceptor molecules, making it an ideal tool for studying molecular interactions and the lateral distribution of lipids in membranes. researchgate.net

In the context of this compound, the NBD moiety can act as either a FRET donor or acceptor, depending on the spectral properties of the other fluorophore. For example, FRET can be used to study the clustering or co-localization of C12-NBD-sphingosine with other lipids or membrane proteins that are labeled with a suitable FRET partner. nih.govthermofisher.com By measuring the efficiency of energy transfer, researchers can gain insights into the formation of lipid domains and the organization of signaling platforms within the cell membrane. nih.gov The quantitative analysis of FRET data can reveal non-random distributions of fluorescent lipid analogs, indicating the presence of specific interactions or lipid-enriched domains. researchgate.net

Super-resolution Microscopy for Nanodomain Characterization

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-300 nanometers. Super-resolution microscopy techniques bypass this limitation, enabling the visualization of cellular structures at the nanoscale. nih.govnih.govresearchgate.net These advanced imaging methods are particularly valuable for studying the organization of lipids into small, dynamic domains often referred to as lipid rafts. researchgate.net

The application of super-resolution techniques, such as stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM) techniques like direct stochastic optical reconstruction microscopy (dSTORM), to study fluorescently labeled sphingolipids has provided unprecedented insights into the nanoscale organization of membranes. nih.govspringernature.com While direct super-resolution imaging of this compound can be challenging due to the photophysical properties of the NBD fluorophore, strategies involving the use of more photostable dyes conjugated to sphingolipid analogs are being developed. These approaches allow for the characterization of sphingolipid-enriched nanodomains with a size of around 75 nm. researchgate.net

Flow Cytometry for Quantitative Cellular Analysis

Flow cytometry is a high-throughput technique that allows for the rapid analysis of the fluorescent properties of a large population of cells on a single-cell basis. ucd.ie When cells are incubated with this compound, flow cytometry can be used to quantify its uptake and accumulation within the cells. nih.gov

This quantitative approach is particularly useful for studying the kinetics of lipid transport and for screening the effects of various compounds on these processes. nih.govmdpi.com For example, researchers can use flow cytometry to compare the uptake of C12-NBD-sphingosine in control cells versus cells treated with a potential inhibitor of a lipid transporter. nih.gov The ability to analyze thousands of cells per second provides statistically robust data and allows for the identification of subpopulations of cells with different lipid uptake characteristics. researchgate.net

Complementary Spectroscopic Techniques (e.g., Time-Resolved Fluorescence)

In addition to microscopy and flow cytometry, other spectroscopic techniques can provide further insights into the behavior of this compound in membrane environments. Time-resolved fluorescence spectroscopy, for example, measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The fluorescence lifetime of the NBD fluorophore is sensitive to its local environment, such as the polarity and viscosity of the surrounding medium. nih.govresearchgate.net

By measuring the fluorescence lifetime of C12-NBD-sphingosine in different membrane systems, researchers can obtain information about the location and dynamics of the probe within the lipid bilayer. nih.govnih.gov For instance, changes in the fluorescence lifetime can indicate the movement of the NBD moiety from a non-polar to a more polar environment, reflecting its translocation across the membrane or its interaction with other molecules. rsc.org The orientation of the NBD group within the membrane has also been shown to influence its fluorescence lifetime. rsc.org These detailed photophysical measurements complement the spatial information obtained from microscopy techniques, providing a more complete picture of the behavior of this fluorescent sphingolipid analog in biological systems. nih.gov

Interactive Data Table: Applications of this compound in Advanced Methodologies

Technique Primary Application Information Obtained Key Advantages
Confocal Microscopy Subcellular localization and trafficking3D distribution, co-localization with organellesHigh spatial resolution in live cells
FRAP Membrane dynamicsDiffusion coefficient, mobile fractionQuantitative analysis of molecular mobility
FRET Molecular proximity and distributionIntermolecular distances, lipid clusteringHigh sensitivity to nanoscale organization
Super-resolution Microscopy Nanodomain characterizationVisualization of structures below the diffraction limitNanoscale resolution of membrane organization
Flow Cytometry Quantitative cellular analysisCellular uptake and accumulationHigh-throughput, single-cell analysis
Time-Resolved Fluorescence Environmental sensingFluorescence lifetime, probe location and dynamicsSensitivity to the local molecular environment

Integration with Mass Spectrometry-Based Lipidomics for Comprehensive Analysis

The integration of fluorescently labeled sphingolipids, such as this compound, with mass spectrometry (MS)-based lipidomics offers a powerful approach for the comprehensive analysis of sphingolipid metabolism and dynamics. This combination leverages the strengths of both techniques: the fluorescent NBD (7-nitrobenz-2-oxa-1,3-diazole) group allows for the visualization and tracking of the molecule within cellular systems, while mass spectrometry provides precise quantification and structural elucidation of the labeled probe and its metabolic derivatives. caymanchem.comcreative-proteomics.com This dual capability is crucial for dissecting the complex and interconnected pathways of sphingolipid biology.

Mass spectrometry has become a cornerstone of lipidomics due to its high sensitivity, specificity, and ability to analyze a wide array of lipid species in complex biological samples. nih.govnih.govresearchgate.net Methodologies like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed for the detailed profiling of sphingolipids. longdom.orgresearchgate.netnih.govresearchgate.net In this context, this compound serves as a valuable tool. It can be introduced into biological systems as a tracer, and its subsequent metabolic fate can be monitored by tracking the mass-to-charge ratio (m/z) of the parent molecule and its expected metabolic products.

The NBD moiety, while primarily a fluorescent tag, also imparts a unique mass signature, allowing for the clear distinction of the exogenous probe and its metabolites from the endogenous, unlabeled sphingolipid pool. This is particularly advantageous for studying the flux through specific metabolic pathways, such as the synthesis of more complex sphingolipids from a ceramide-like backbone.

Detailed Research Findings

Research integrating fluorescent sphingolipid analogs with mass spectrometry has provided significant insights into sphingolipid metabolism. Studies often utilize NBD-labeled ceramides (B1148491) with varying acyl chain lengths to investigate the activity of enzymes involved in sphingolipid pathways. For instance, NBD-C6-ceramide has been used as a substrate to measure the activity of sphingomyelin (B164518) synthase and glucosylceramide synthase in the Golgi apparatus. nih.gov The products of these reactions, NBD-sphingomyelin and NBD-glucosylceramide, can be separated by high-performance liquid chromatography (HPLC) and quantified by fluorescence, with mass spectrometry providing definitive identification. nih.gov

While specific studies focusing solely on the L-threo isomer are less common, the principles of analysis are directly applicable. The C12 acyl chain of this compound makes it a useful analog for studying the metabolism of medium-chain ceramides.

The utility of such probes extends to their use as internal standards in quantitative lipidomics. Sphingolipids with unnatural acyl chain lengths, such as C12 or C17, are often used as internal standards because they are typically absent or present in very low amounts in mammalian cells. caymanchem.com This allows for accurate quantification of endogenous sphingolipids by correcting for variations in sample extraction and instrument response.

The table below outlines the theoretical LC-MS/MS parameters for the analysis of this compound and its potential metabolic products. These parameters are based on the known fragmentation patterns of similar sphingolipids and the masses of the respective molecules.

Table 1: Theoretical LC-MS/MS Parameters for this compound and its Metabolites
AnalyteChemical FormulaPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Fragment Annotation
This compoundC₃₆H₆₀N₄O₅630.46264.25Sphingosine (B13886) backbone
N-Dodecanoyl-NBD-L-threo-sphingomyelinC₄₁H₇₃N₅O₈P795.52184.07Phosphocholine headgroup
N-Dodecanoyl-NBD-L-threo-glucosylceramideC₄₂H₇₀N₄O₁₀792.51630.46Neutral loss of glucose

This table presents theoretical values based on the chemical structures and common fragmentation patterns of sphingolipids. Actual m/z values may vary slightly depending on the instrument and experimental conditions.

In a typical lipidomics workflow, a lipid extract from cells or tissues treated with this compound would be subjected to LC separation, often using a C18 reverse-phase column or a HILIC column for polar lipids. longdom.orgnih.govlipidmaps.orgnih.gov The eluent is then introduced into the mass spectrometer, which is operated in a multiple reaction monitoring (MRM) mode to specifically detect the transitions listed in the table above. nih.govresearchgate.net This targeted approach provides high sensitivity and specificity for the quantification of the probe and its metabolites.

The data generated from such analyses can be used to create detailed profiles of sphingolipid metabolism under various experimental conditions, providing insights into the regulation of these pathways in health and disease. For example, this approach could be used to assess the impact of potential therapeutic agents on ceramide metabolism in cancer cells or to investigate the dysregulation of sphingolipid pathways in metabolic disorders.

The following table summarizes findings from studies using structurally similar NBD-labeled sphingolipids, which are relevant to the application of this compound in mass spectrometry-based lipidomics.

Table 2: Research Findings from Analogous NBD-Labeled Sphingolipid Studies
NBD-Labeled ProbeAnalytical TechniqueKey FindingReference Context
C6-NBD-CeramideHPLC-FluorescenceUsed to simultaneously measure the activities of sphingomyelin synthase, glucosylceramide synthase, and ceramide kinase in the Golgi.Demonstrates the utility of NBD-ceramides in monitoring metabolic flux through key enzymatic nodes. nih.gov
NBD-SphingolipidsLC-MS/MSDevelopment of a rapid and quantitative method for profiling a wide range of sphingolipid classes.Highlights the compatibility of NBD-probes with high-throughput, quantitative mass spectrometry platforms. nih.govnih.gov
C12-Ceramide (unlabeled)LC-MS/MSUsed as a component of internal standard cocktails for the quantification of endogenous ceramides.Supports the potential use of this compound as a quantifiable standard. caymanchem.com

Methodological Considerations and Experimental Nuances

Influence of the NBD Fluorophore on Lipid Behavior and Metabolism in Research Systems

The addition of the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore to lipids like sphingosine (B13886) is a common strategy to visualize their trafficking and metabolism in living cells. nih.govthermofisher.com While NBD-labeled lipids are extensively used as analogs of their endogenous counterparts, the presence of the fluorophore can introduce perturbations that affect their biological behavior. mdpi.comnih.govresearchgate.netresearchgate.net

The NBD group is relatively small and has been shown to be a useful tool for studying lipid transport and metabolism. nih.gov For instance, NBD-labeled ceramides (B1148491) have been instrumental as structural markers for the Golgi complex. thermofisher.comnih.govmedchemexpress.com However, the NBD moiety can alter the physical properties of the lipid, potentially influencing its partitioning between different membrane domains and its interaction with enzymes. researchgate.netresearchgate.net Studies have shown that the fluorescence emission of the NBD group is highly sensitive to the polarity of its environment, which can be a valuable feature but also indicates a significant interaction with the surrounding molecules. mdpi.comresearchgate.net

Metabolically, NBD-labeled lipids can be processed by cellular enzymes. For example, NBD C6-ceramide can be metabolized to NBD-sphingomyelin and NBD-glucosylceramide. medchemexpress.comcaymanchem.comnih.gov This metabolic conversion is a key aspect of their use in tracking lipid pathways. However, the efficiency of these enzymatic reactions can be different for the NBD-analog compared to the natural lipid. Some NBD-lipid analogs are known to be actively metabolized by enzymes at the cell surface, such as the hydrolysis of NBD-sphingomyelin to NBD-ceramide. nih.gov Conversely, some modified NBD-ceramides have been designed to be resistant to metabolic enzymes to allow for prolonged observation within specific organelles like the Golgi. nih.gov There is also evidence that exogenously added NBD-phospholipids and cholesterol may be targeted for degradation in lysosomes, a pathway that might differ from their de novo synthesized counterparts. biorxiv.org

The choice of the acyl chain length in conjunction with the NBD fluorophore also plays a role. Short-chain ceramides are often used to ensure membrane permeability, and studies have shown that they can mimic their natural counterparts in some biosynthetic pathways. nih.gov For example, C12 NBD ceramide is utilized to measure the activity of alkaline and neutral ceramidases. caymanchem.com

Table 1: Research Applications of NBD-Labeled Sphingolipids

Optimizing Probe Concentration and Delivery for Minimal Perturbation in Biological Systems

To minimize artifacts and ensure that the observed phenomena reflect the underlying biology, it is crucial to optimize the concentration and delivery method of N-Dodecanoyl-NBD-L-threo-sphingosine. High concentrations of fluorescent lipid analogs can lead to self-quenching of the NBD fluorophore, where the fluorescence intensity decreases due to interactions between adjacent probe molecules. nih.gov This can complicate quantitative analysis. Studies on 22-NBD-cholesterol have shown that increasing the probe concentration can lead to the formation of dimers, which have different spectral properties than the monomeric form. nih.gov

A common method for delivering hydrophobic NBD-lipids to cells in culture is to use a carrier molecule like bovine serum albumin (BSA). nih.govnih.gov The NBD-lipid is first complexed with BSA, and this complex is then added to the cell culture medium. This facilitates the transfer of the lipid to the plasma membrane. The concentration of BSA and the incubation time are critical parameters that may need to be optimized for different cell types and lipid analogs to ensure efficient labeling without causing cellular stress. nih.govnih.gov For instance, protocols often recommend incubating cells with a C6 NBD-ceramide/BSA complex for a specific duration, followed by a "back-exchange" step with a BSA solution to remove excess probe from the plasma membrane and enhance the signal from intracellular compartments like the Golgi. medchemexpress.com

The final concentration of the NBD-lipid in the assay should be kept as low as possible to minimize perturbation of the cellular membranes and metabolic pathways. researchgate.net To prevent the metabolic conversion of NBD-lipids by cellular phospholipases during uptake studies, inhibitors such as PMSF and OBAA can be added to the cell suspension. nih.govnih.gov The temperature at which the labeling is performed is also a critical factor; experiments are often conducted at lower temperatures (e.g., 4°C or 20°C) to inhibit endocytosis and focus on plasma membrane-specific transport processes. nih.govrsc.org

Table 2: Key Parameters for Optimizing NBD-Lipid Labeling

Photostability and Environmental Sensitivity of NBD Fluorescence in Experimental Settings

The NBD fluorophore exhibits environmental sensitivity, meaning its fluorescence properties, such as quantum yield and lifetime, are highly dependent on the polarity of its microenvironment. mdpi.comaddgene.orgossila.com It is weakly fluorescent in aqueous environments and becomes brightly fluorescent when transferred to a hydrophobic medium, like the interior of a lipid bilayer. mdpi.com This solvatochromic property is a major advantage for studying lipid-protein interactions and membrane dynamics. However, it also means that changes in the local environment, such as alterations in membrane hydration or lipid packing, can influence the fluorescence signal independently of the probe's concentration or localization. ossila.comresearchgate.net

NBD is considered to be moderately photostable. mdpi.com However, like all fluorophores, it is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light. nih.gov The rate of photobleaching is dependent on the intensity and wavelength of the excitation light. nih.gov Therefore, it is crucial to use the lowest possible excitation power and exposure times during fluorescence microscopy to minimize photobleaching and phototoxicity. The photostability of NBD can also be influenced by the local chemical environment; for example, its stability is reportedly sensitive to the presence of cholesterol. thermofisher.com

Table 3: Factors Affecting NBD Fluorescence in Experiments

Considerations for Stereoisomer Specificity in Experimental Design and Interpretation

Sphingolipids possess chiral centers, leading to the existence of multiple stereoisomers. The naturally occurring and biologically active stereoisomer of ceramide is D-erythro-sphingosine. nih.gov this compound is a non-natural stereoisomer of the corresponding D-erythro compound. This difference in stereochemistry has significant implications for its metabolism and biological activity, which must be carefully considered in experimental design and data interpretation.

Research comparing the metabolism of different ceramide stereoisomers has revealed a high degree of specificity for the enzymes involved in sphingolipid biosynthesis. nih.gov For instance, the L-erythro enantiomers of sphinganine (B43673), dihydroceramide (B1258172), and ceramide are not substrates for dihydroceramide synthase, sphingomyelin (B164518) synthase, or glucosylceramide synthase. nih.gov In contrast, the L-threo diastereoisomer of sphinganine is acylated by dihydroceramide synthase. The resulting L-threo-dihydroceramide and L-threo-ceramide are further metabolized to dihydro-sphingomyelin and sphingomyelin, respectively. However, they are not converted to dihydroglucosylceramide or glucosylceramide. nih.gov

This stereospecificity means that this compound will likely follow a different metabolic fate than its D-erythro counterpart. While it may be a substrate for some enzymes, it will be excluded from other pathways. This can be an advantage in certain experimental contexts, for example, to dissect specific metabolic routes or to create a more stable probe that is not rapidly converted into a wide range of metabolites. However, it also means that the results obtained with the L-threo isomer cannot be directly extrapolated to the behavior of natural D-erythro-ceramides. Therefore, the choice between stereoisomers should be a deliberate one, based on the specific research question. When the goal is to mimic the natural lipid as closely as possible, the D-erythro isomer should be used. caymanchem.com If the intention is to probe pathways that are accessible to the L-threo form or to leverage its altered metabolic stability, then this compound is an appropriate tool.

Table 4: Metabolic Fate of Ceramide Stereoisomers

Emerging Research Frontiers and Future Directions

Development of Next-Generation Fluorescent Sphingolipid Probes

While N-Dodecanoyl-NBD-L-threo-sphingosine and other NBD-labeled lipids have been instrumental in cell biology, their limitations—such as the bulky nature of the NBD fluorophore, potential for altered metabolism, and photophysical artifacts—have spurred the development of new generations of probes. biorxiv.orgnih.gov The goal is to create tools with improved photostability, greater specificity, and more "native-like" behavior.

Key areas of development include:

Genetically-Encoded Biosensors: Researchers are creating fluorescent protein fusions with lipid-binding domains to track the localization and dynamics of specific lipids like ceramides (B1148491) and phosphoinositides in living cells. biorxiv.orgpnas.orgbiorxiv.org For instance, a probe for phosphatidylinositol 3,5-bisphosphate [PI(3,5)P2] was developed using tandem repeats of a specific binding domain (ML1N) fused to a fluorescent protein, allowing for real-time imaging of its dynamics in endosomes and lysosomes. pnas.org Similarly, ceramide-tracking probes have been engineered using the ceramide-binding domain of the pseudokinase KSR1. biorxiv.orgbiorxiv.org

Small-Molecule Fluorogenic Probes: A significant advancement is the design of probes that are "fluorogenic," meaning they become fluorescent only upon reacting with their specific target. This "turn-on" mechanism dramatically improves the signal-to-noise ratio. One such probe was developed for sphingosine (B13886), utilizing a salicylaldehyde (B1680747) ester functionalized with a fluorophore and a quencher. nih.gov The probe reacts selectively with the 1,2-amino alcohol functionality unique to sphingosine, releasing the quencher and producing a fluorescent signal. nih.gov

Advanced Fluorophores: The field is moving beyond traditional fluorophores like NBD. BODIPY (boron-dipyrromethene) dyes, for example, are often more photostable than NBD and are used to label various sphingolipids. nih.gov Other environment-sensitive ("solvatochromic") dyes like Laurdan and Nile Red are being incorporated into lipid probes to report on the physical state of the membrane, such as lipid order and phase heterogeneity. acs.orgnih.gov

Click Chemistry Approaches: The use of "clickable" sphingosine analogs, such as pacSphingosine, allows for the metabolic incorporation of a sphingosine precursor containing a bioorthogonal handle (e.g., an alkyne group). nih.gov After a period of metabolic activity, cells are fixed, and a fluorescent reporter (e.g., an azide-fluorophore) is "clicked" onto the incorporated lipids, enabling visualization of their downstream metabolites, like ceramide and sphingomyelin (B164518), in situ. nih.gov

Table 1: Comparison of Fluorescent Sphingolipid Probe Technologies
Probe TechnologyPrinciple of OperationAdvantagesLimitationsExample Application
NBD-Labeled LipidsDirect incorporation of a lipid analog carrying an NBD fluorophore.Commercially available for many lipid types; widely used in foundational studies. researchgate.netBulky tag can alter lipid behavior and metabolism; limited photostability. biorxiv.orgnih.govTracking Golgi metabolism of ceramide. nih.gov
Genetically-Encoded BiosensorsExpression of a fusion protein combining a lipid-binding domain with a fluorescent protein (e.g., EGFP).High specificity for target lipid; enables live-cell imaging of endogenous lipid pools. biorxiv.orgpnas.orgCan require genetic modification of cells; potential for overexpression artifacts. biorxiv.orgVisualizing ceramide dynamics during phagocytosis. biorxiv.orgbiorxiv.org
Fluorogenic ProbesA non-fluorescent molecule that becomes fluorescent upon specific reaction with the target lipid.Low background fluorescence (high signal-to-noise); high chemical specificity. nih.govCan be subject to hydrolysis, contributing to background; development is complex. nih.govDetecting endogenous sphingosine accumulation in Niemann-Pick disease cells. nih.gov
Clickable Lipid AnalogsMetabolic incorporation of a bioorthogonally-tagged lipid precursor, followed by chemical ligation of a fluorophore.Allows for tracking of metabolic flux into complex lipids; visualization in situ. nih.govTypically requires cell fixation, precluding live-cell imaging of the final product. nih.govVisualizing newly synthesized sphingomyelin trafficking from the Golgi. nih.gov

Applications in Systems Biology Approaches for Lipidomics and Cell Signaling

Fluorescent sphingolipid probes like this compound are becoming integral to systems biology, an approach that seeks to understand the complex interactions within a biological system as a whole. nih.gov In lipidomics, this involves not just identifying and quantifying lipids, but also understanding their metabolic flux and signaling networks. nih.gov

Probes serve as powerful tools to trace the flow of sphingolipids through metabolic pathways in intact cells. A key application is in comprehensive, fluorescence-based HPLC methods. nih.gov In this approach, cells are incubated with an NBD-ceramide analog. The probe is taken up by the cells and metabolized in the Golgi apparatus into various complex sphingolipids. By extracting the lipids and separating them via HPLC with a fluorescence detector, researchers can simultaneously quantify the conversion of the ceramide probe into its major downstream products. nih.gov This provides a direct measure of the activity of key enzymes in the sphingolipid pathway, such as glucosylceramide synthase and sphingomyelin synthase. nih.gov

This methodology allows for a dynamic view of metabolic regulation. For example, it has been used to assess the specificity of various pharmacological inhibitors of sphingolipid metabolism, revealing that some inhibitors have off-target effects on other enzymes in the pathway. nih.gov This type of flux analysis provides crucial data for building and validating computational models of lipid metabolism, a cornerstone of systems biology. nih.gov

Table 2: Workflow for Sphingolipid Flux Analysis Using NBD-Ceramide
StepDescriptionInformation GainedReference
1. IncubationLive cells are incubated with a fluorescent ceramide analog (e.g., NBD-C6-ceramide) for a defined period.Allows for cellular uptake and metabolic processing of the probe. nih.gov
2. Lipid ExtractionTotal lipids are extracted from the cells using organic solvents.Isolates the fluorescent probe and its metabolites from other cellular components. nih.gov
3. HPLC SeparationThe lipid extract is injected into an HPLC system to separate the different fluorescent lipid species.Separates the original probe from its metabolic products (e.g., NBD-sphingomyelin, NBD-glucosylceramide). nih.gov
4. Fluorescence DetectionA fluorescence detector quantifies the amount of each separated lipid based on NBD fluorescence.Provides quantitative data on the distribution of the probe among different metabolic products. nih.gov
5. Data AnalysisThe relative fluorescence of each product peak is calculated to determine the metabolic flux.Measures the relative activities of key Golgi enzymes (GCS, SMS, CERK) simultaneously. nih.gov

Expanding the Scope of this compound in Investigating Novel Cellular Processes

The application of fluorescent sphingolipid analogs is expanding beyond their traditional use in studying Golgi trafficking. Researchers are now employing these probes to investigate a wider range of complex cellular events where sphingolipids are thought to play critical regulatory roles.

Phagocytosis and Membrane Remodeling: Ceramides have been implicated in the regulation of phagocytosis, from receptor clustering to the membrane deformation required to engulf particles. biorxiv.orgbiorxiv.org Genetically-encoded ceramide probes are being used to visualize the dynamic changes in ceramide localization during the formation of the phagocytic cup, providing new insights into how lipids help orchestrate this fundamental immune process. biorxiv.org

Autophagy and Oxidative Stress: Lipid peroxidation, a result of oxidative stress, can regulate processes like autophagy. nih.gov Fluorescent lipid probes, including those tagged with BODIPY, are used to identify the subcellular protein targets of lipid oxidation and to link these modifications to biological responses like the initiation of autophagy. nih.gov

Lipid Raft Dynamics: The organization of the plasma membrane into microdomains, or "rafts," enriched in sphingolipids and cholesterol is crucial for cell signaling. rsc.org Probes with specific affinities for sphingomyelin or cholesterol, often derived from toxin domains and fused to photoswitchable fluorescent proteins, are being used in super-resolution microscopy (PALM) to map these domains at the nanoscale. rsc.org These studies have revealed that cholesterol- and sphingomyelin-enriched domains can occupy distinct regions of the plasma membrane, challenging earlier models of raft structure. rsc.org

Computational Modeling and Simulation Complementarity in Understanding Probe Behavior

A significant frontier in the use of fluorescent probes is the integration of experimental work with computational modeling. Molecular dynamics (MD) simulations provide a powerful complementary tool to understand how probes like this compound behave within the complex environment of a lipid bilayer. nih.govmdpi.com These simulations can reveal details at an atomistic level that are inaccessible through conventional microscopy.

MD simulations have been crucial in clarifying the behavior of the NBD fluorophore itself. Early interpretations of NBD's spectral properties in membranes were based on assumptions about its environment. rsc.org However, simulations revealed that when attached to a lipid acyl chain, the polar NBD group does not reside deep within the hydrophobic core of the membrane but instead "snorkels" up to the more polar glycerol/carbonyl region near the membrane-water interface. mdpi.com This positioning is stabilized by hydrogen bonds between the NBD group and water or lipid ester oxygens. mdpi.com

This computational insight has profound implications for interpreting experimental data:

Reinterpreting Photophysics: The observed "red-edge excitation shift" (REES) of NBD probes was once thought to reflect the mobility of the surrounding solvent. However, a combination of updated quantum mechanical calculations and MD simulations showed that REES is not primarily due to solvent relaxation but rather arises from the probe existing in a range of different transverse locations within the membrane, each with a distinct hydration environment. rsc.org

Predicting Probe Location: The equilibrium position of the NBD group is dictated by the composition of the membrane. Simulations show that in cholesterol-rich, ordered membranes, the NBD fluorophore is pushed to a more external, shallower position compared to its location in more fluid, disordered bilayers. mdpi.comrsc.org This computational finding aligns with experimental measurements showing changes in fluorescence anisotropy and lifetime in different membrane environments. rsc.org

By providing a molecular-level picture of probe location, orientation, and dynamics, computational modeling is an indispensable tool for the accurate interpretation of fluorescence experiments and for the rational design of next-generation probes with optimized properties. nih.govrsc.org

Table 3: Key Insights from Molecular Dynamics (MD) Simulations of NBD-Labeled Lipids
FindingDescriptionImpact on Experimental InterpretationReference
"Snorkeling" EffectThe polar NBD fluorophore, when attached to an acyl chain, resides in the interfacial region of the membrane (glycerol/carbonyl level), not the hydrophobic core.Explains the NBD group's sensitivity to interfacial polarity and hydration rather than core hydrophobicity. mdpi.com
Heterogeneous LocationThe NBD probe populates multiple transverse positions within the bilayer, each with a unique microenvironment.Provides a new explanation for photophysical phenomena like REES, attributing it to probe location heterogeneity rather than solvent mobility. rsc.org
Influence of Membrane CompositionIn cholesterol-rich, ordered membranes, the NBD group is located closer to the membrane/water interface than in fluid, disordered membranes.Helps correlate observed changes in fluorescence lifetime and anisotropy with specific changes in membrane lipid order. mdpi.comrsc.org
Local PerturbationThe probe has a relatively mild effect on the overall structure and dynamics of the host lipids, though some local ordering/disordering occurs.Supports the use of NBD-lipids as reasonable analogs for native lipids in many contexts. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for N-Dodecanoyl-NBD-L-threo-sphingosine to maintain stability?

  • Methodological Answer : Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to minimize oxidation. Solubilize in methanol or chloroform/methanol (2:1 v/v) at concentrations ≤5 mg/mL, as these solvents preserve structural integrity and fluorescence properties .

Q. How can researchers verify the purity of this compound before experimental use?

  • Methodological Answer : Perform thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform/methanol/water (65:25:4 v/v). A single spot under UV visualization (at 365 nm) confirms ≥98% purity. Cross-validate with HPLC-MS if quantification is required, using C18 columns and acetonitrile/water gradients .

Q. What solvent systems are optimal for reconstituting this compound in cell-based assays?

  • Methodological Answer : For cellular uptake studies, dissolve the compound in methanol (0.1–1 mM stock) and dilute in serum-free media to avoid lipid-protein interactions. For membrane incorporation assays, use chloroform/methanol (2:1 v/v) followed by solvent evaporation and hydration in buffer (e.g., PBS). Avoid DMSO, as it may alter lipid bilayer dynamics .

Advanced Research Questions

Q. How should experimental controls be designed for fluorescence-based sphingolipid trafficking studies using this compound?

  • Methodological Answer :

  • Negative Controls : Use non-fluorescent ceramide analogs (e.g., unlabeled C12-ceramide) to distinguish specific fluorescence signals from background autofluorescence.
  • Pharmacological Inhibitors : Co-treat with fumonisin B1 (ceramide synthase inhibitor) to validate intracellular trafficking pathways.
  • Quenching Controls : Add membrane-impermeable fluorescence quenchers (e.g., Trypan Blue) to confirm internalization .

Q. What strategies address discrepancies in intracellular localization data across different cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Pre-screen cell lines for endogenous sphingolipid metabolism enzymes (e.g., ASAH1, UGCG) via qPCR/Western blot to account for metabolic variability.
  • Time-Course Experiments : Track fluorescence at intervals (0–24 hrs) to identify cell-specific uptake kinetics.
  • Cross-Validation : Compare results with radiolabeled ceramide analogs or immunofluorescence staining for ceramide-rich domains (e.g., lipid rafts) .

Q. How can environmental variables (e.g., pH, membrane composition) be controlled when calibrating the compound’s fluorescence?

  • Methodological Answer :

  • pH Calibration : Prepare buffer systems (pH 4–8) with 10 mM HEPES or MES, and measure fluorescence intensity using a plate reader (ex/em: 465/535 nm). Correct for pH-dependent quenching using standard curves.
  • Membrane Composition : Incorporate the compound into synthetic liposomes with defined lipid ratios (e.g., DOPC:cholesterol:sphingomyelin = 2:1:1) to isolate bilayer effects. Use fluorescence resonance energy transfer (FRET) with compatible probes (e.g., rhodamine-PE) to monitor membrane integration .

Data Contradiction Analysis

Q. How to resolve conflicting results on the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Degradation Assays : Incubate the compound in different solvents (methanol, ethanol, aqueous buffers) at 4°C and 37°C. Analyze aliquots via TLC/HPLC at 0, 6, 12, and 24 hrs to identify instability triggers.
  • Light Exposure Tests : Compare fluorescence intensity after exposure to ambient light vs. dark conditions. Use light-protected experimental setups if photobleaching exceeds 20% over 1 hr .

Q. What methodologies validate the specificity of this compound in lipid signaling studies?

  • Methodological Answer :

  • Knockdown/CRISPR Models : Use siRNA or CRISPR-Cas9 to silence ceramide kinases (CERK) or synthases (CERS1-6) and assess fluorescence signal retention.
  • Mass Spectrometry : Perform lipidomics to quantify endogenous ceramide species post-treatment, ensuring the NBD-labeled analog does not perturb endogenous pools .

Comparative Methodological Tables

Property This compound N-Hexanoyl-NBD-L-threo-sphingosine
Molecular Weight660 g/mol 575 g/mol
Solubility (Primary Solvent)Methanol, chloroform/methanol (2:1) Methanol, ethanol
Fluorescence Quenching pH<5.0 (significant quenching) <4.5 (moderate quenching)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.